

In Vitro Showdown: Tecovirimat Demonstrates Superior Potency Against Orthopoxviruses Compared to Cidofovir

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Compound of Interest

Compound Name: *Tecovirimat*

Cat. No.: *B1682736*

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A comprehensive analysis of in vitro studies reveals that **tecovirimat** consistently exhibits higher potency and a more favorable selectivity profile against a range of orthopoxviruses when compared to cidofovir. Experimental data from multiple independent studies, summarized below, underscore the significant difference in the effective concentrations required for each drug to inhibit viral replication.

Tecovirimat, a specific inhibitor of the orthopoxvirus VP37 envelope wrapping protein, has demonstrated potent antiviral activity at nanomolar concentrations.^{[1][2]} In contrast, cidofovir, a nucleotide analog that targets viral DNA polymerase, generally requires micromolar concentrations to achieve a similar level of inhibition.^{[1][2]} This disparity in potency is a key differentiator in their in vitro efficacy profiles.

Quantitative Comparison of Antiviral Activity

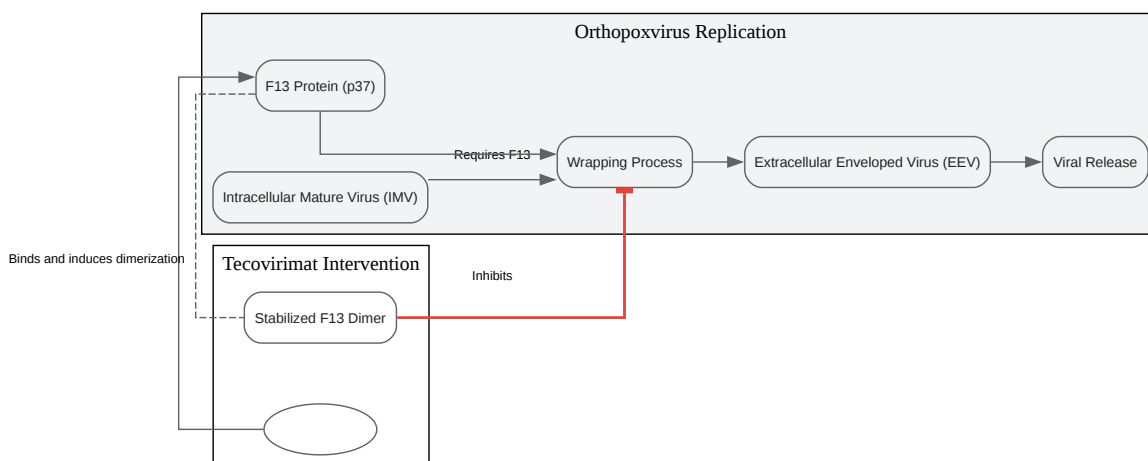
The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for **tecovirimat** and cidofovir against various orthopoxviruses as reported in the scientific literature. Lower values indicate higher potency.

Antiviral Agent	Virus	Cell Line	EC50 / IC50 (μM)	Reference
Tecovirimat	Monkeypox Virus (MPXV)	Vero	0.0127 (IC50)	[1]
Monkeypox Virus (MPXV)	Vero E6	0.008 ± 0.0014 (EC50)	[3]	
Variola Virus	0.01 - 0.07 (EC50)	[4]		
Vaccinia Virus (VACV)	HFF	0.84 (EC50)	[5]	
Cowpox Virus (CPXV)	HFF	Not specified, but effective	[5]	
Cidofovir	Monkeypox Virus (MPXV)	Vero	30 (IC50)	[1]
Vaccinia Virus (VACV)	HFF	46.2 (EC50)	[5]	
Cowpox Virus (CPXV)	HFF	44.7 ± 6.3 (EC50)	[6]	
Variola Virus	27.3 (EC50)	[6]		
Vaccinia Virus (WR strain)	HeLa-S3	30.85 ± 8.78 (EC50)	[7]	
Vaccinia Virus (IHD-J strain)	HeLa-S3	18.74 ± 6.02 (EC50)	[7]	
Vaccinia Virus (IHD-W strain)	HeLa-S3	20.61 ± 4.21 (EC50)	[7]	

Mechanisms of Action

The distinct mechanisms of action of **tecovirimat** and cidofovir are central to understanding their different efficacy profiles.

Tecovirimat acts as a molecular glue, targeting the highly conserved F13L protein (p37) in orthopoxviruses.[8][9][10] This protein is essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread and dissemination of the virus within a host.[8][11] By binding to and stabilizing the homodimer of F13, **tecovirimat** effectively blocks the wrapping of the intracellular mature virus (IMV) and its subsequent release from the infected cell.[9][10][11] This targeted action is specific to orthopoxviruses, contributing to its high selectivity.[8]

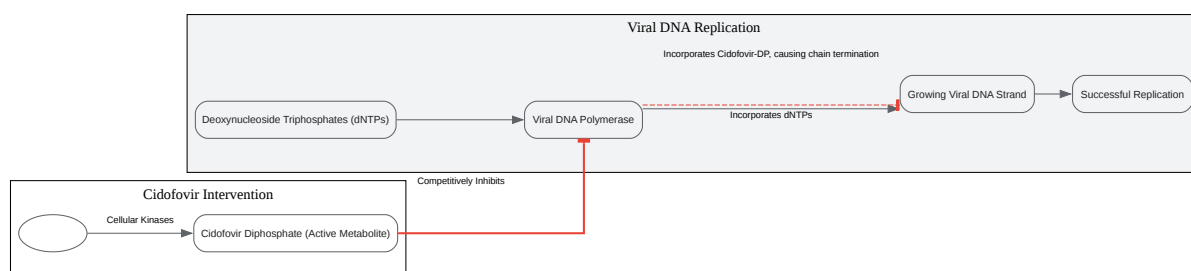


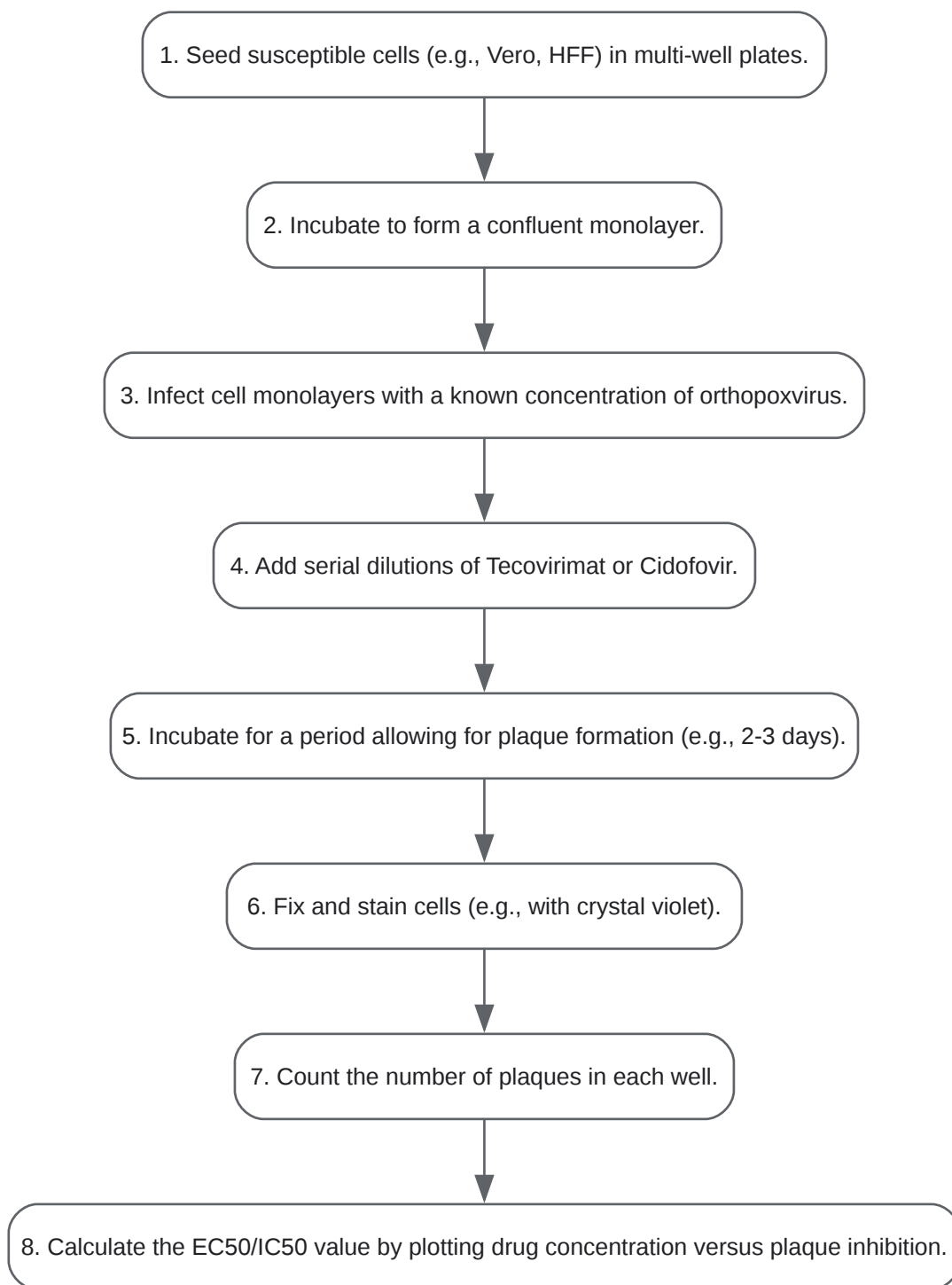
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Mechanism of Action of **Tecovirimat**.

Cidofovir, on the other hand, is a broad-spectrum antiviral that targets DNA synthesis.[12][13] It is an acyclic nucleoside phosphonate analog of deoxycytidine monophosphate.[14] Inside the cell, cidofovir is converted to its active diphosphate metabolite.[13][15] This active form then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of DNA chain elongation and thus inhibiting viral replication.[13][15][16]

Because it targets a fundamental process of DNA replication, cidofovir has activity against a wider range of DNA viruses, not just orthopoxviruses.[14]





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